ethyl 1-benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

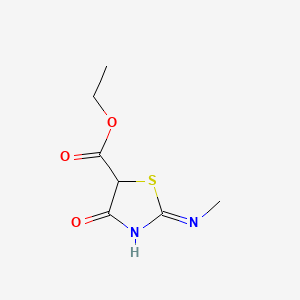

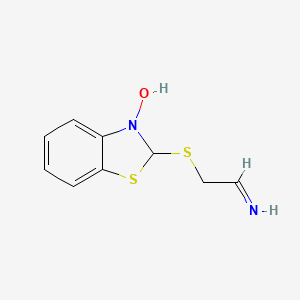

Ethyl 1-benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C17H22N2O2 and its molecular weight is 286.375. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Ethyl 1-benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylate is involved in the synthesis of complex heterocyclic compounds, such as the three-component spiro heterocyclization of pyrrolediones with malononitrile and pyrazolone, leading to the formation of spiro[pyrano[2,3-c]pyrazole-4,3′-pyrrole] heterocyclic systems. This reaction represents the first example of three-component spiro heterocyclization involving substituted 1H-pyrrole-2,3-diones, showcasing the compound's utility in creating difficultly accessible heterocyclic systems (Dmitriev, Silaichev, Melyukhin, & Maslivets, 2014).

Another application is in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, indicating the compound's versatility in cyclocondensation reactions with 1,3-dicarbonyl compounds. This highlights its role in the development of novel pyrazole derivatives with potential applications in various chemical synthesis pathways (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).

Material Science and Optical Properties

- The compound has been utilized in the synthesis and characterization of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives, which were studied for their fluorescence spectral characteristics. These findings suggest potential applications in the development of materials with specific optical properties, such as in organic light-emitting diodes (OLEDs) or as fluorescence markers (Ge, Jia, Wang, Sun, Duan, & Wang, 2014).

Biological Activity

- Preliminary bioassays of certain derivatives have indicated fungicidal and plant growth regulation activities, highlighting the biological relevance of this compound and its derivatives in agricultural science. Such compounds could potentially serve as lead structures for the development of new agrochemicals (Minga, 2005).

Mechanism of Action

Target of Action

It’s worth noting that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are common in similar compounds . The mechanism could be either SN1 or SN2, depending on the classification of the alkyl halide portion of the molecule and the solvent used . The end result would be for a nucleophile to substitute in for a halogen at the benzylic position .

Biochemical Pathways

Similar compounds have been found to interact with a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Similar compounds have shown a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Properties

IUPAC Name |

ethyl 2-benzyl-5-tert-butylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-5-21-16(20)14-11-15(17(2,3)4)18-19(14)12-13-9-7-6-8-10-13/h6-11H,5,12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZAHPLKSERLTAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1CC2=CC=CC=C2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654364 |

Source

|

| Record name | Ethyl 1-benzyl-3-tert-butyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-04-0 |

Source

|

| Record name | Ethyl 3-(1,1-dimethylethyl)-1-(phenylmethyl)-1H-pyrazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-benzyl-3-tert-butyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3'-Dimethyl[1,1'-biphenyl]-2,2'-dithiol](/img/structure/B574485.png)

![N-[(R)-1-Formylbutyl]carbamic acid tert-butyl ester](/img/structure/B574490.png)